molecular formula C10H7ClN2O B15350590 8-Chloroquinoline-3-carboxamide

8-Chloroquinoline-3-carboxamide

Cat. No.: B15350590
M. Wt: 206.63 g/mol
InChI Key: OQYUJZSTQRSMLI-UHFFFAOYSA-N
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Description

8-Chloroquinoline-3-carboxamide is a synthetic organic compound serving as a versatile chemical building block in medicinal chemistry and drug discovery research. Its structure, featuring both a chloroquinoline scaffold and a carboxamide functional group, makes it a valuable precursor for developing novel bioactive molecules. The quinoline core is a privileged structure in drug design, known for conferring significant biological activity. Research on closely related quinoline-carboxamide analogues has demonstrated potent and selective antagonism of the P2X7 receptor (P2X7R), a key therapeutic target in oncology and immunology . These analogues have shown promising anti-proliferative and pro-apoptotic effects in cellular models of cancer, indicating the potential of this chemotype for developing new anticancer agents . Furthermore, other quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antiviral effects, highlighting the wide research applicability of this compound class . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

8-chloroquinoline-3-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14)

InChI Key

OQYUJZSTQRSMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for Quinoline-3-Carboxylic Acid Derivatives

The key precursor for 8-Chloroquinoline-3-carboxamide is 8-chloroquinoline-3-carboxylic acid. Its synthesis involves the formation of the quinoline (B57606) ring system followed by the introduction or modification of the functional group at the 3-position.

A prominent and efficient method for generating functionalized quinolines is the Vilsmeier-Haack reaction. niscpr.res.inchempedia.info This approach facilitates the synthesis of 2-chloro-3-formylquinolines directly from N-arylacetamides. niscpr.res.in The reaction involves treating an acetanilide (B955) with the Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netchemijournal.com

The process begins with the preparation of the required N-arylacetamide, in this case, N-(2-chlorophenyl)acetamide, from the corresponding aniline (B41778). niscpr.res.in The Vilsmeier cyclization is then carried out by adding POCl₃ to the acetanilide in DMF at a low temperature (0-5°C), followed by heating to around 80-90°C. chemijournal.com This one-pot reaction results in the formation of a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. researchgate.netlookchem.com The reaction's success and yield are notably influenced by the nature and position of substituents on the starting acetanilide. Electron-donating groups generally lead to better yields and shorter reaction times compared to electron-withdrawing groups. niscpr.res.in

Table 1: Effect of Substituents on Vilsmeier-Haack Cyclization of Acetanilides

Acetanilide Substituent Product Yield (%) Reaction Time (h)
H 2-Chloro-3-formylquinoline 68 4
4-Me 2-Chloro-6-methyl-3-formylquinoline 70 4
4-OMe 2-Chloro-6-methoxy-3-formylquinoline 56 4
4-Br 2-Chloro-6-bromo-3-formylquinoline 23 20
4-Cl 2-Chloro-6-chloro-3-formylquinoline 2 20
4-NO₂ No reaction 0 -

This table is a representative example based on findings from studies on various substituted acetanilides. chempedia.info

The Friedländer synthesis is another classical and versatile method for constructing quinoline rings. jk-sci.comorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). organic-chemistry.orgwikipedia.org The condensation can be catalyzed by either acids (like p-toluenesulfonic acid, trifluoroacetic acid, or Lewis acids) or bases (like sodium hydroxide). organic-chemistry.orgwikipedia.org

To synthesize a precursor for 8-chloroquinoline-3-carboxylic acid via this route, one could react 2-amino-3-chlorobenzaldehyde (B1290574) with a molecule like pyruvic acid or its ester. The initial step is typically an amino-ketone condensation, which is followed by an intramolecular cyclocondensation to yield the quinoline derivative. organic-chemistry.org This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

Following the Vilsmeier-Haack reaction, the resulting 2,8-dichloro-3-formylquinoline intermediate must be converted to the corresponding carboxylic acid. This is achieved through an oxidation reaction. researchgate.net A common and effective method for this transformation is the use of sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer like sodium dihydrogen phosphate (NaH₂PO₄). lookchem.com This step selectively oxidizes the aldehyde group at the C-3 position to a carboxylic acid group without significantly affecting other parts of the molecule. lookchem.comresearchgate.net Other oxidizing agents, such as silver nitrite, have also been reported for similar transformations. rsc.org This oxidation is a critical step that furnishes the direct precursor, 8-chloroquinoline-3-carboxylic acid, required for the final amidation.

Formation of the Carboxamide Moiety

With the 8-chloroquinoline-3-carboxylic acid precursor in hand, the final step is the formation of the amide linkage.

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to drive off water. khanacademy.org A more common laboratory approach involves activating the carboxylic acid first. This can be done by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. khanacademy.org

For the synthesis of this compound, the 8-chloroquinoline-3-carboxylic acid is typically reacted with an amine source in the presence of a coupling agent. lookchem.comresearchgate.net Alternatively, the carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an amine or ammonia (B1221849) to form the amide. nih.gov

To facilitate the amidation directly from the carboxylic acid under mild conditions, various coupling agents are employed. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. lookchem.com A widely used combination includes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.comresearchgate.net The reaction is typically carried out in an aprotic polar solvent like DMF at room temperature. lookchem.com Other reagents, such as dichlorotriphenyl phosphorane, have also been noted as effective coupling agents for forming quinoline-3-carboxamides (B1200007). google.comgoogle.com

Table 2: Common Coupling Agents for Quinoline-3-Carboxamide (B1254982) Synthesis

Coupling Agent(s) Additive(s) Solvent Temperature
EDC HOBt DMF Room Temperature
Thionyl Chloride (SOCl₂) - Toluene Reflux
B(OCH₂CF₃)₃ - MeCN 80-100 °C
Dichlorotriphenyl phosphorane - Chlorinated Hydrocarbon Not specified

This table summarizes common conditions reported for the synthesis of quinoline carboxamides and general amide bond formation. lookchem.comnih.govgoogle.comacs.org

Regiospecific Chlorination and Derivatization at the 8-Position

The introduction of a chlorine atom specifically at the 8-position of the quinoline ring is a critical step that significantly influences the molecule's electronic and steric properties. While direct synthesis of this compound is not extensively detailed, plausible synthetic routes can be inferred from established quinoline chemistry. One potential strategy involves the Skraup quinoline synthesis, starting with an appropriately substituted o-chloroaniline derivative.

Alternatively, a common method for creating functional groups at the 8-position involves the oxidation of an 8-methylquinoline (B175542) precursor. A process for preparing 7-chloroquinoline-8-carboxylic acid, for example, involves the direct oxidation of the corresponding 8-methylquinoline compound using nitric acid in the presence of sulfuric acid and a vanadium catalyst. google.com This method highlights a viable pathway where an 8-methylquinoline could first be chlorinated and subsequently oxidized to form the 8-carboxylic acid, a direct precursor to the this compound via amidation.

Derivatization at the 8-position is a key strategy for modifying molecular properties. In related compounds like 8-hydroxyquinolines, the hydroxyl group can be alkylated using various aliphatic and benzylic halides in the presence of a base like potassium carbonate. nih.gov While distinct from the 8-chloro group, this illustrates the chemical accessibility of the 8-position for introducing a variety of functional groups to fine-tune the molecule's characteristics.

Diversification Strategies and Functional Group Introduction

Once the core this compound structure is obtained, its chemical diversity can be expanded through various reactions targeting the quinoline ring, the carboxamide nitrogen, or through the addition of complex heterocyclic systems.

The introduction of these groups often follows standard synthetic procedures. For example, methoxy (B1213986) groups can be present on the starting aniline before the quinoline ring is formed, while other halogens or alkyl groups can be introduced through various electrophilic substitution reactions, guided by the existing directing groups on the ring. nih.gov

Table 1: Examples of Substitutions on the Quinoline Ring of Quinoline-3-carboxamide Derivatives

Position Substituent Precursor/Reagent Reference
6 Benzyloxy 6-Benzyloxy-7-methoxy-quinoline-3-carboxylic acid nih.gov
7 Methoxy 6-Benzyloxy-7-methoxy-quinoline-3-carboxylic acid nih.gov
6 Phenyl 6-Phenyl-quinoline-3-carboxylic acid nih.gov
6 Halogen (Cl, F) Substituted Acetanilide lookchem.com

The amide bond provides a convenient handle for introducing a wide array of chemical functionalities. The standard method for this modification is the coupling of a quinoline-3-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by peptide coupling agents. lookchem.com Commonly used reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). nih.govlookchem.com The reaction is generally performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. nih.govlookchem.com

This strategy allows for the introduction of various alkyl and aryl groups at the amide nitrogen. Studies have shown that substituting the amide nitrogen with aryl groups can lead to higher potency compared to corresponding alkyl analogues in certain contexts. nih.gov This diversification allows for the exploration of different binding interactions and the optimization of pharmacokinetic properties.

Table 2: Examples of Amine Reagents Used for Modification at the Carboxamide Nitrogen

Amine Reagent Coupling Agent Resulting Moiety Reference
Various substituted anilines EDC, HOBt, Et3N N-Aryl carboxamide lookchem.com
4-Fluoroaniline EDC·HCl, HOBt, DIEA N-(4-fluorophenyl)carboxamide nih.gov
Cyclohexylmethanamine EDC·HCl, HOBt, DIEA N-(cyclohexylmethyl)carboxamide nih.gov
Sulfanilamide HATU, DIPEA N-(4-sulfamoylphenyl)carboxamide nih.gov

Incorporating additional heterocyclic rings is a well-established strategy for enhancing biological activity and creating novel chemical scaffolds. In the context of chloroquinolines, the chlorine atom can serve as a leaving group for nucleophilic substitution by nitrogen-containing heterocycles. For example, 2-chloroquinoline-3-carbaldehyde has been shown to react with 1,2,4-triazole (B32235) or benzotriazole (B28993) in the presence of a base like potassium carbonate to yield the corresponding triazolyl- or benzotriazolyl-quinoline derivative. researchgate.net This principle can be applied to 8-chloroquinoline (B1195068) systems to attach various heterocyclic moieties at the 8-position.

Another approach involves building a new ring system onto an existing functional group. For instance, a quinoline derivative can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which can then undergo cycloaddition reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org Similarly, other functional groups on the quinoline scaffold can be elaborated into complex heterocyclic structures, such as converting an imine into an azetidinone or thiazolidinone ring. nih.gov

Table 3: Examples of Heterocyclic Moieties Introduced to Quinoline Scaffolds

Heterocycle Method of Introduction Position on Quinoline Reference
1,2,4-Triazole Nucleophilic substitution of 2-chloro group 2 researchgate.net
Benzotriazole Nucleophilic substitution of 2-chloro group 2 researchgate.net
Pyrazole (B372694) (fused) Cycloaddition from hydrazone precursor Fused at 3,4-positions rsc.org
1,2,4-Triazole Ring closure from thiourea (B124793) derivative Attached via ether linkage at 8-position nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of quinoline-3-carboxamide (B1254982) derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. These modifications can alter the electronic properties, conformation, and physicochemical characteristics of the molecule, thereby affecting its interaction with biological targets.

The electronic nature of substituents on the quinoline ring plays a pivotal role in determining the biological activity of 8-chloroquinoline-3-carboxamide analogs. Both electron-donating and electron-withdrawing groups can have a profound impact, and their effects are often position-dependent.

In some studies of quinoline-3-carboxamide derivatives, the presence of electron-donating groups has been associated with increased cytotoxic activity against cancer cell lines. nih.govresearchgate.net This suggests that for certain biological targets, an increase in electron density on the quinoline ring system may be favorable for binding and subsequent biological effect. Conversely, other studies have demonstrated that strong electron-withdrawing groups, such as nitro and cyano groups, on a styryl moiety attached to a quinoline scaffold are crucial for high anticancer activity. nih.gov The strategic placement of these groups can lead to optimized interactions with the target protein. For example, in the development of EGFR inhibitors, the introduction of various substituents on the quinoline-3-carboxamide scaffold led to the identification of potent compounds. nih.govafricaresearchconnects.com

The following table summarizes the impact of different substituent groups on the activity of quinoline derivatives:

Substituent TypeGeneral Effect on ActivityReference
Electron-Donating GroupsCan increase cytotoxicity in some contexts. nih.govresearchgate.net
Electron-Withdrawing GroupsCan be critical for high anticancer activity in other contexts. nih.gov
Halogens (e.g., Chlorine)Often enhances potency and modulates lipophilicity. acs.org

The carboxamide group at the C-3 position is a cornerstone of the biological activity of this class of compounds. This functional group is known to participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases. researchgate.net The nitrogen atom of the quinoline ring is also believed to bind to this hinge region, making these compounds competitive inhibitors of ATP. researchgate.net

The orientation and nature of the substituents attached to the carboxamide nitrogen are also critical. For instance, in a series of quinoline-4-carboxamides, the amide NH was found to be important for activity, as capping it with a methyl group resulted in a significant decrease in potency. acs.org Furthermore, the introduction of a conformationally restricted bridge amide was detrimental to potency, likely because it prevented the optimal orientation of the substituent for binding. acs.org This highlights the importance of conformational flexibility in allowing the molecule to adopt the most favorable binding pose.

Conformational Analysis and Steric Hindrance

The three-dimensional shape of a molecule, or its conformation, is a key factor in its ability to interact with a biological target. For quinoline-3-carboxamides (B1200007), the relative orientation of the quinoline ring and the carboxamide substituent can be influenced by the presence of various groups, which can introduce steric hindrance.

Studies on related quinoline-4-carboxamides have shown that the orientation of substituents is crucial for activity. For example, a conformationally restricted bridge amide was found to be detrimental to potency, suggesting that it prevents the molecule from adopting the optimal binding conformation. acs.org This underscores the importance of allowing rotational freedom around certain bonds to achieve the best fit within a binding pocket. The size and shape of substituents can also lead to steric clashes with the target protein, thereby reducing binding affinity and biological activity. Therefore, careful consideration of steric factors is essential in the design of new analogs.

Physicochemical Property Optimization in SAR (e.g., Lipophilicity, Polarity)

The optimization of physicochemical properties is a central theme in structure-activity relationship studies. Properties such as lipophilicity (the ability to dissolve in fats and lipids) and polarity play a critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For quinoline-based compounds, modulating lipophilicity is a key strategy for improving their drug-like properties. High lipophilicity can lead to poor solubility and increased metabolic instability. acs.org In the development of antimalarial quinoline-4-carboxamides, replacing a bromine atom with a less lipophilic chlorine or fluorine atom was a successful strategy to reduce lipophilicity without a significant loss of activity. acs.org The introduction of polar groups can also improve solubility and other ADME properties. The goal is to achieve a balance between sufficient lipophilicity to cross cell membranes and enough polarity to ensure adequate solubility and minimize non-specific binding.

The following table illustrates the effect of physicochemical properties on the activity of quinoline derivatives:

Physicochemical PropertyImpact on Biological Activity and Drug-likenessReference
Lipophilicity (clogP) High lipophilicity can lead to poor solubility and metabolic instability. Optimization is key. acs.org
Polarity Increased polarity can improve solubility and ADME properties. acs.org
Ligand Lipophilicity Efficiency (LLE) A metric used to optimize potency relative to lipophilicity. acs.org

Ligand Efficiency and Fragment-Based Design Considerations

In modern drug discovery, the concept of ligand efficiency (LE) has become an important tool for optimizing lead compounds. LE is a measure of the binding energy per atom of a ligand, providing an assessment of how efficiently a molecule binds to its target. A related metric, ligand lipophilicity efficiency (LLE), relates potency to lipophilicity. core.ac.uk

For quinoline-based compounds, these metrics can guide the optimization process. For example, in the development of antimalarial quinoline-4-carboxamides, the LLE was improved by modifying substituents to enhance potency while controlling lipophilicity. acs.org This approach helps to ensure that increases in potency are not achieved at the expense of undesirable physicochemical properties.

Fragment-based drug design (FBDD) is another powerful strategy that can be applied to the development of quinoline-3-carboxamide derivatives. This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The quinoline-3-carboxamide scaffold itself can be considered a key fragment that can be elaborated upon to improve its interactions with the target.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Ligand-Target Interactions

The biological effects of 8-Chloroquinoline-3-carboxamide and its analogs stem from their interactions with specific molecular targets, primarily enzymes and receptors. Detailed studies have profiled these interactions, revealing inhibition of key enzymes and modulation of receptor activity.

Enzyme Inhibition Profiles

Quinoline-3-carboxamide (B1254982) derivatives have demonstrated inhibitory activity against a range of enzymes, playing crucial roles in various pathological conditions.

DNA Gyrase and Topoisomerase II: Certain quinoline (B57606) derivatives are recognized as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. nih.gov These enzymes introduce negative supercoils into DNA, a process vital for bacterial survival. nih.govmdpi.com Quinolones interfere with this process by stabilizing the complex formed between the enzyme and DNA, ultimately inhibiting DNA re-ligation. nih.gov For instance, the 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e has shown potent activity against E. coli DNA gyrase with an IC50 value of 0.0017 μM. nih.govresearchgate.net Similarly, 8-chloro-adenosine, which is converted to 8-chloro-ATP, has been found to inhibit topoisomerase II activity, leading to DNA double-stranded breaks. nih.gov Some pyrazolo[4,3-f]quinoline derivatives have also been identified as topoisomerase IIα inhibitors. nih.gov

ATM Kinase: A novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway. nih.govmdpi.comresearchgate.net These compounds act as competitive inhibitors of ATP at the kinase's hinge region. mdpi.com For example, compounds 72 and 74 are highly selective ATM inhibitors suitable for in vivo studies. nih.gov The inhibition of ATM kinase can sensitize cancer cells to DNA damaging agents. mdpi.comnih.gov

Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS): Quinoline-3-carboxamides (B1200007) have been discovered as inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. nih.govnih.govgoogle.com Through fragment-based screening and subsequent optimization, potent inhibitors have been developed. nih.gov For instance, compound 1bv was identified as a highly active H-PGDS inhibitor with an IC50 of 9.9 nM. nih.gov

HDAC4: The quinoline-3-carboxamide, Tasquinimod, functions as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4). nih.govnih.govresearchgate.net This binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which is crucial for its deacetylase activity. nih.govresearchgate.net

CETP: A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein (B1211001) that plays a role in cholesterol transport. nih.gov Compounds 24 and 26 demonstrated the highest inhibitory activity against CETP, with an 80.1% inhibition rate. nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives

Receptor Agonism/Antagonism Studies

Derivatives of quinoline-3-carboxamide have also been investigated for their ability to interact with and modulate the activity of various receptors.

Cannabinoid Receptors: While many synthetic compounds target cannabinoid receptors (CB1 and CB2), research into the specific interactions of this compound is ongoing. nih.gov The cannabinoid receptor agonist WIN55,212-2 has been shown to decrease cAMP accumulation, an effect antagonized by the pyrazole (B372694) derivative SR141716A, which itself can act as an inverse agonist. nih.gov

CysLT1 Receptor: Certain quinoline derivatives, such as montelukast, are known antagonists of the Cysteinyl-leukotriene type 1 (CysLT1) receptor, which is involved in inflammatory processes like asthma. nih.govwikipedia.org Some of these antagonists have been shown to act as inverse agonists, reducing the basal activity of the receptor. nih.govresearchgate.net For example, montelukast, zafirlukast, and MK571 reduced basal inositol (B14025) phosphate (B84403) production in cells expressing a constitutively active CysLT1 receptor mutant. nih.gov

Protein-Protein Interaction Modulation

HDAC4/NCoR1/HDAC3 complex: Tasquinimod, a quinoline-3-carboxamide derivative, disrupts the formation of the HDAC4/NCoR1/HDAC3 complex through allosteric binding to HDAC4. nih.govresearchgate.net This complex is a key component of the cellular machinery that regulates gene transcription. By preventing its assembly, Tasquinimod interferes with the transcriptional activation of genes necessary for cancer cell survival and adaptation. nih.gov The interaction between HDAC4 and other proteins like NCoR1, NCoR2/SMRT, TBL1X, and TBL1XR1 is crucial for its function. embopress.org

Cellular Pathway Modulation and Biological Process Disruption

The interaction of this compound derivatives with their molecular targets leads to the modulation of critical cellular pathways and the disruption of fundamental biological processes.

Interference with DNA Replication and Repair Pathways

DDR Pathway: By inhibiting ATM kinase, a central component of the DNA Damage Response (DDR) pathway, quinoline-3-carboxamides disrupt the cell's ability to repair DNA double-strand breaks. nih.govmdpi.comnih.gov This inhibition prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, ultimately leading to the accumulation of DNA damage and genomic instability. mdpi.com This makes cancer cells more susceptible to the effects of DNA-damaging therapies. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction Pathways

The disruption of key cellular pathways by quinoline-3-carboxamide derivatives often culminates in the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

Inhibition of Cell Proliferation: The inhibition of enzymes like DNA gyrase and topoisomerase II directly halts DNA replication, a prerequisite for cell division. nih.govnih.gov Similarly, the disruption of signaling pathways controlled by HDAC4 and ATM kinase can arrest the cell cycle. nih.govnih.gov For instance, the P2X7 receptor, when activated, can promote cell proliferation through the PI3K/Akt/GSK-3β axis, and antagonists of this receptor can inhibit this effect. nih.gov Certain quinoline-8-sulfonamide (B86410) derivatives have been shown to reduce the number of A549 lung cancer cells, indicating an anti-proliferative effect. mdpi.com

Apoptosis Induction: The accumulation of DNA damage resulting from the inhibition of DNA repair pathways is a potent trigger for apoptosis. nih.gov The inhibition of survival pathways, such as those regulated by the HDAC4 complex, can also shift the cellular balance towards apoptosis. nih.gov Furthermore, some 7-chloroquinoline (B30040) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells, with one derivative, QTCA-1, showing significant activity. nih.gov The induction of apoptosis is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. jofamericanscience.orgplos.org

Table 2: Compound Names Mentioned

Modulation of Signaling Pathways (e.g., NF-κB, HIF-1α, MEF-2)

The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with various critical signaling pathways involved in disease. nih.govresearchgate.netresearchgate.net

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. nih.gov Aberrant NF-κB activation is implicated in inflammatory diseases and various cancers. nih.gov Consequently, the NF-κB pathway is a significant target for therapeutic intervention. mdpi.com

The quinoline scaffold has been identified as a potential inhibitor of this pathway. mdpi.com Studies have shown that certain quinoline molecules can interfere with NF-κB activation. For instance, in a study using a HeLa transgenic luciferase reporter cell line, a novel quinoline compound, referred to as Q3, was found to significantly inhibit TNF-induced NF-κB activation by approximately 40% at a concentration of 3 μM. nih.govmdpi.com While these findings highlight the potential of the quinoline core to modulate NF-κB signaling, specific studies on this compound's effect on this pathway have not been identified.

HIF-1α Pathway

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables cellular adaptation to low oxygen (hypoxia), a condition prevalent in solid tumors. nih.gov The alpha subunit, HIF-1α, is the oxygen-regulated component. nih.gov The HIF-1 signaling pathway activates genes involved in angiogenesis, cell survival, and metabolism, making it an attractive target for cancer therapy. nih.gov

The quinoline nucleus is a feature in several small molecules developed as inhibitors of carcinogenic pathways, including those involving HIF-1α. nih.gov For example, numerous quinoline derivatives have been investigated for their inhibitory effects on the PI3K/AkT/mTOR pathway, which is interconnected with HIF-1α signaling. nih.gov Although the broader class of quinoline-based molecules has been explored for targeting these pathways, direct evidence of this compound's activity on HIF-1α is not available in the reviewed literature.

MEF-2 Pathway

The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors is involved in a wide range of developmental and cellular processes, including neuronal differentiation and muscle development. nih.govnih.gov MEF2 factors are associated with calcium-dependent signaling pathways and can be activated by other pathways such as p38 MAPK. nih.gov Despite the crucial role of MEF2 in cellular function and disease, no research findings linking this compound or the broader quinoline class to the modulation of the MEF-2 signaling pathway were identified in the conducted search.

Effects on Cellular Uptake Mechanisms (e.g., Endocytosis)

The process by which cells internalize substances, including drugs, is critical for therapeutic efficacy. Mechanisms like endocytosis are fundamental for cellular uptake. However, based on a comprehensive search of available scientific literature, no studies were found that investigate the specific effects of this compound on cellular uptake mechanisms such as endocytosis.

Metal Chelation Properties and Implications for Biological Activity

The ability of a compound to bind metal ions, known as chelation, can have profound biological consequences, as metal ions are essential cofactors in numerous enzymatic reactions and cellular processes. nih.gov An imbalance in metal homeostasis is linked to various diseases, including neurodegenerative disorders. nih.gov

The quinoline scaffold is a well-known metal-chelating agent, with this property being central to the biological activity of many of its derivatives. nih.govresearchgate.net The most studied derivative in this context is 8-hydroxyquinoline (B1678124) (8-HQ). The hydroxyl group at position 8, in conjunction with the nitrogen atom in the quinoline ring, forms a potent bidentate chelation site for various metal ions, including iron, copper, and zinc. nih.govresearchgate.net This chelating ability is responsible for the diverse medicinal properties of 8-HQ derivatives, such as their antineurodegenerative and anticancer effects. nih.gov The fungicidal and bactericidal actions of 8-hydroxyquinoline derivatives have also been partly attributed to their ability to chelate essential trace metals. researchgate.net

In the case of This compound , the critical 8-hydroxyl group is replaced by a chlorine atom. This substitution fundamentally alters the molecule's chelating potential. Chlorine does not participate in chelation in the same way a hydroxyl group does, meaning this compound cannot function as a classic 8-hydroxyquinoline-type chelator. While the quinoline nitrogen and the oxygen and nitrogen atoms of the 3-carboxamide group could potentially offer some capacity for metal coordination, this would likely be significantly weaker and have different metal preferences compared to 8-hydroxyquinoline. Patents for multidentate chelating agents have included 8-hydroxyquinoline units with carboxamide substitutions, suggesting the group's potential involvement in metal binding within a larger chelating structure. google.com However, without specific experimental studies on this compound, its metal chelation properties and any resulting biological implications remain speculative.

Interactive Data Tables

Table 1: General Biological Activity of Quinoline Derivatives

Compound ClassSignaling Pathway TargetedObserved EffectReference
Quinoline DerivativesNF-κBInhibition of TNF-induced activation nih.govmdpi.com
Quinoline DerivativesPI3K/AkT/mTOR (related to HIF-1α)Inhibitory activity nih.gov
8-Hydroxyquinoline DerivativesMetal HomeostasisChelation of metal ions (Fe, Cu, Zn) nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to fulfill the detailed requirements of the requested article.

The search did not yield specific preclinical research findings for "this compound" corresponding to the outlined sections:

Preclinical Pharmacological Research and Therapeutic Potential

Research in Antimicrobial and Antifungal Applications:Similarly, no specific data was located regarding the efficacy of "8-Chloroquinoline-3-carboxamide" against the specified bacterial strains (Staphylococcus aureus, Escherichia coli, MRSA) or its activity against fungal strains. Research is available for other quinoline (B57606) derivatives, like 8-hydroxyquinolines and 8-chloro-quinolones, but not for the exact compound of interest.

Due to the lack of specific published research on "this compound" that aligns with the provided outline, it is not possible to generate the requested thorough and scientifically accurate article at this time.

Research in Antiviral Applications (e.g., H5N1 Influenza Virus, Dengue Virus)

Currently, there is a lack of specific preclinical research data in publicly accessible scientific literature focusing on the antiviral activity of this compound against the H5N1 influenza virus or the Dengue virus. While the broader quinoline class of compounds has been investigated for various antiviral properties, studies detailing the efficacy and mechanisms of the 8-chloro-substituted carboxamide derivative for these specific viral targets have not been identified.

Other Emerging Biological Activities and Research Areas

The quinoline core is fundamental to some of the most well-known antimalarial drugs. Research into derivatives of this structure is an active area of investigation to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. While direct and extensive studies on this compound are limited, related compounds provide context for its potential in this field.

Research into novel quinoline derivatives has shown that modifications at various positions of the quinoline ring can yield compounds with significant antimalarial activity. For instance, a series of novel dihydropyrimidines and other derivatives synthesized from a 2-chloroquinoline-3-carboxylic acid precursor were evaluated for their in vitro antimalarial activity against P. falciparum. Several of these compounds demonstrated moderate to high potency, with IC₅₀ values (the concentration of a drug that inhibits 50% of the parasite's growth) ranging from 0.014 to 5.87 μg/mL nih.gov.

Furthermore, a related compound, 4-Acetamido-8-chloroquinoline-3-carboxylic acid, has been noted for its potential antimalarial properties, suggesting that the 8-chloroquinoline (B1195068) scaffold is a viable candidate for further investigation in malaria treatment smolecule.com. The broader family of 4-aminoquinolines, which includes the 7-chloro substituted drug chloroquine (B1663885), has been the subject of extensive hybridization and structure-activity relationship (SAR) studies to enhance efficacy against resistant parasite strains raco.catnih.govmdpi.com. These studies underscore the importance of the chloro-substituted quinoline motif in antimalarial drug design.

Table 1: Antimalarial Activity of Selected Quinoline Derivatives This table presents data on related quinoline compounds to provide context for the potential research area of this compound.

Compound Class/Derivative Target Organism Activity Range (IC₅₀) Source
Quinolinyl Dihydropyrimidines Plasmodium falciparum 0.014–5.87 μg/mL nih.gov
4-Acetamido-8-chloroquinoline-3-carboxylic acid - Noted for antimalarial properties smolecule.com
1H-1,2,3-triazole-tethered isatin-7-chloroquinoline P. falciparum (W2 strain) IC₅₀ = 69.0 nM (for most active compound) raco.cat

Cholinesterase and Aβ Aggregation Inhibition Research

The investigation into treatments for neurodegenerative disorders such as Alzheimer's disease has explored various chemical scaffolds for their ability to inhibit key pathological processes, including the activity of cholinesterase enzymes and the aggregation of amyloid-β (Aβ) peptides. At present, specific research focused on this compound for cholinesterase and Aβ aggregation inhibition has not been reported in the available scientific literature. While other quinoline derivatives have been assessed for these multitargeting activities in the context of Alzheimer's disease, data for this specific compound is absent.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Crystallographic Characterization Techniques

Spectroscopic and crystallographic methods are indispensable for the unambiguous identification and structural characterization of synthesized compounds. Each technique offers unique insights into the molecular architecture, from atomic connectivity to the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 8-Chloroquinoline-3-carboxamide.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, distinct signals are expected for the protons on the quinoline (B57606) ring and the amide (-CONH₂) group. The chemical shifts (δ) and coupling patterns (e.g., singlets, doublets, triplets) allow for the precise assignment of each proton to its position on the molecule. researchgate.net For instance, protons on the heterocyclic part of the quinoline ring typically resonate at a different frequency than those on the chlorinated benzene (B151609) ring portion.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals in the quinoline core and the carboxamide group provide definitive evidence of the molecular skeleton. medscape.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the final structure. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data Interpretation for a Quinoline Core This table represents typical, expected values for educational purposes and is not the result of a direct analysis of this compound.

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
C2-H~8.5 - 9.0~150 - 155Proton is adjacent to ring nitrogen.
C4-H~8.0 - 8.5~135 - 140Influenced by the carboxamide group.
C5-H, C6-H, C7-H~7.5 - 8.0~120 - 130Protons on the benzene ring portion.
C=O (Amide)N/A~165 - 170Carbonyl carbon signal.
NH₂ (Amide)~7.0 - 8.0 (broad)N/ABroad signal, may exchange with solvent.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing evidence of its elemental composition. researchgate.net

Using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), the molecule is ionized. The resulting mass spectrum will prominently feature the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic pattern for chlorine-containing fragments: a molecular ion peak (M) and a second peak at M+2 with roughly one-third the intensity. researchgate.net This isotopic signature is a key diagnostic feature for confirming the presence of a single chlorine atom in the structure. Fragmentation patterns observed in the spectrum can also offer clues about the molecule's structure by showing the loss of specific groups, such as the amide functionality. researchgate.net

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₁₀H₇ClN₂O)

IonIsotope CompositionExpected m/zRelative Abundance
[M]⁺¹²C₁₀¹H₇³⁵Cl¹⁴N₂¹⁶O206.02100%
[M+2]⁺¹²C₁₀¹H₇³⁷Cl¹⁴N₂¹⁶O208.02~32%

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles within the molecule. For this compound, a successful analysis would confirm the planarity of the quinoline ring system and determine the orientation of the carboxamide substituent relative to the ring.

Furthermore, this method elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., between the amide groups of adjacent molecules) and π-π stacking interactions between the aromatic quinoline rings. nih.govgrafiati.com This information is vital for understanding the solid-state properties of the compound.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to study the electronic transitions within conjugated systems, such as the aromatic quinoline ring of this compound. nih.gov The spectrum of a quinoline derivative typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. ijacskros.com

The position (λ_max) and intensity of these absorption bands are sensitive to the molecular structure, including the type and position of substituents on the quinoline ring. ijacskros.comresearchgate.net UV-Vis spectroscopy can be used to confirm the presence of the quinoline chromophore and to study its interactions in different solvent environments or upon binding to biological macromolecules.

Table 3: Typical Electronic Transitions Observed in Quinoline Systems

Transition TypeTypical Wavelength Range (nm)Description
π → π~250 - 350 nmHigh-intensity absorptions associated with the conjugated aromatic system.
n → π> 300 nmLower-intensity absorption involving non-bonding electrons on the nitrogen atom.

In Vitro Biological Assay Systems

To investigate the potential biological activity of this compound, a variety of in vitro assays are employed. These assays, conducted on cultured cells, are fundamental for initial screening and mechanism-of-action studies.

Cytotoxicity assays are designed to determine the concentration at which a compound induces cell death or inhibits cell proliferation. nih.gov The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit a biological process or response by 50%.

MTT Assay: This is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound. nih.gov

Acridine Orange/Propidium Iodide (AO/PI) Staining: This is a dual-fluorescence staining method used to visualize live and dead cells. Acridine orange is a membrane-permeable dye that stains the nuclei of both live and dead cells green. Propidium iodide (PI) can only penetrate cells with compromised membranes, a characteristic of late apoptotic or necrotic cells, where it intercalates with DNA and stains the nucleus red. This allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Hoechst/Propidium Iodide (Hoechst/PI) Staining: Similar to AO/PI, this is a differential nuclear staining assay. nih.gov Hoechst 33342 is a cell-permeant dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, emitting a blue fluorescence. Propidium iodide is again used as a marker for dead cells, staining their nuclei red. This method provides a reliable and fast determination of cell viability by distinguishing between live (blue) and dead (red/pink) cells, and is particularly useful when mitochondrial function is compromised, which can interfere with assays like MTT. nih.gov

Table 4: Summary of Common Cytotoxicity and Cell Viability Assays

AssayPrincipleMeasured EndpointReference
MTTEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Metabolic activity (colorimetric). nih.gov
Acridine Orange/PIDifferential staining based on membrane integrity. AO stains all cells (green), PI stains dead cells (red).Cell viability and mode of death (fluorescence microscopy). nih.gov
Hoechst/PIDifferential nuclear staining. Hoechst stains all nuclei (blue), PI stains nuclei of dead cells (red).Total vs. dead cell count (fluorescence microscopy). nih.gov

Ligand Binding and Enzyme Activity Assays

To understand the interaction of this compound with its biological targets, ligand binding and enzyme activity assays are fundamental. Quinoline-3-carboxamides (B1200007) are recognized as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.comconsensus.app The core mechanism involves the quinoline nitrogen binding to the hinge region of these kinases, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.comconsensus.app

Enzyme activity assays are crucial for quantifying the inhibitory potential of these compounds. For instance, the activity of histone deacetylase 8 (KDAC8), a zinc-dependent enzyme, can be monitored using continuous enzyme activity assays. nih.gov These assays are designed for high-throughput screening and can provide detailed mechanistic information, including the classification of inhibitors based on their binding kinetics. nih.gov Such assays often involve a two-step process to prevent interference between components, but continuous formats are preferred for studying binding kinetics over time. nih.gov

For assessing antimalarial activity, a common method involves measuring the activity of parasite lactate (B86563) dehydrogenase (pLDH) to determine parasite growth inhibition. mdpi.com This spectrophotometric assay quantifies the 50% inhibitory concentrations (IC50) of the compounds. mdpi.com Another critical assay for antimalarial quinolines is the beta-hematin inhibitory activity (BHIA) assay, which determines the compound's ability to inhibit the formation of hemozoin (malaria pigment), a crucial detoxification process for the parasite. mdpi.com

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Western Blot)

Cell-based functional assays provide insights into the effects of this compound within a cellular context.

Reporter Gene Assays: These assays are valuable for studying the regulation of gene expression. They utilize a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific promoter of interest. Changes in the expression of the reporter gene reflect the activity of the signaling pathway being investigated. For instance, to study the impact on specific cellular pathways, reporter gene assays like those for Secreted Alkaline Phosphatase (SEAP), Firefly Luciferase, or dual-luciferase systems can be employed. canvaxbiotech.com

Western Blot Analysis: This technique is essential for detecting and quantifying specific proteins in a cell lysate. In the study of quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, Western blot analysis is a key method. researchgate.net Researchers have used this technique to analyze the expression levels of proteins involved in the DNA damage response pathway, such as Chk2, Phospho-Chk2 (Thr68), ATM, and phospho-ATM (Ser1981). researchgate.net To enhance the signal, cells can be pre-treated with an upregulator like quercetin, which induces DNA double-strand breaks and subsequently increases the expression of these proteins. researchgate.net

Preclinical In Vivo Models for Efficacy Assessment

The evaluation of this compound's efficacy in a living organism is a critical step in preclinical development.

For antimalarial research, rodent models are standard for in vivo efficacy studies. The Peters' four-day suppressive test is a widely used method involving mouse models infected with various Plasmodium species, such as P. berghei, P. chabaudi, and P. yoelii. mdpi.com These models, which can be sensitive or resistant to existing drugs like chloroquine (B1663885), allow for the assessment of a compound's oral efficacy in reducing parasitemia. mdpi.comnih.gov

In the context of anticancer research, various prostate cancer models, including patient-derived xenografts (PDXs), are utilized to test the in vivo efficacy of quinoline-3-carboxamide analogs. nih.gov Invertebrate models, such as locusts, are also emerging as a cost-effective and ethically less restrictive alternative for initial in vivo screening of antimicrobials. nih.gov These models can be used for high-throughput screening of large chemical libraries and allow for basic pharmacokinetic and pharmacodynamic assessments. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools for understanding the molecular interactions of this compound and for guiding the design of more potent and selective analogs.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is extensively used to study the interactions of quinoline-3-carboxamide derivatives with their target kinases. mdpi.comconsensus.app For example, docking studies have been performed to analyze the binding of these compounds to the DNA damage and response (DDR) kinases ATM, ATR, and DNA-PKcs, as well as their homologs mTOR and PI3Kγ. mdpi.comconsensus.app These simulations help in understanding the binding modes, affinities, and the orientation of the compounds within the active site of the receptor. researchgate.net The insights gained from docking can explain the selectivity of inhibitors towards specific kinases, even those with high sequence similarity. mdpi.comconsensus.app

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. These simulations are performed to assess the stability of the interactions predicted by molecular docking. mdpi.comconsensus.app For quinoline-3-carboxamide derivatives, MD simulations have been used to confirm the stability of the compound bound to various kinases, such as ATM, ATR, and DNA-PKcs. mdpi.comconsensus.app By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period, researchers can determine if the binding is stable and if the protein's secondary structure is maintained. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. jocpr.com This approach is used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects. jocpr.comnih.gov

QSAR models are built by developing mathematical relationships between molecular descriptors (e.g., steric, electrostatic, and hydrophobic properties) and the observed biological activity. nih.gov For quinoline derivatives, QSAR studies have been employed to understand the properties governing their antimicrobial activity. researchgate.net These models can identify key molecular features, such as mass, polarizability, and topological charge, that are essential for the desired activity. researchgate.net The ultimate goal of QSAR is to facilitate the rational design of more effective therapeutic agents. jocpr.com

Lead Optimization and Drug Discovery Paradigms

Strategies for Potency and Selectivity Enhancement

The primary goal of lead optimization is to maximize a compound's desired therapeutic effect while minimizing off-target interactions. For quinoline-3-carboxamide (B1254982) derivatives, a key strategy involves modifying the carboxamide moiety and the aniline (B41778) ring attached to it. Research into related 4-anilinoquinoline-3-carboxamide scaffolds as Epidermal Growth Factor Receptor (EGFR) inhibitors provides a clear model for this approach. researchgate.netnih.gov EGFR is a crucial target in oncology, and its overexpression is linked to tumor growth. nih.gov

Researchers have successfully optimized quinoline-3-carboxamide-based compounds by employing molecular modeling to guide synthetic efforts. Starting with a lead compound, different heterocyclic and substituted aryl groups were introduced to explore the chemical space around the core scaffold. nih.gov For instance, the introduction of moieties like furan (B31954) and thiophene (B33073) led to derivatives with significantly enhanced EGFR inhibitory activity. nih.gov

One study demonstrated a marked improvement in potency through these targeted modifications. The most effective derivatives included a thiophene variant (6b) and a furan derivative (5o), which showed substantial increases in EGFR inhibition compared to the initial lead compound. nih.gov This structure-activity relationship (SAR) highlights how altering the substituents on the anilino-carboxamide portion of the molecule can directly influence its interaction with the target enzyme's binding site, thereby boosting potency. researchgate.netnih.gov

Table 1: EGFR Inhibition by Optimized Quinoline-3-Carboxamide Derivatives This table illustrates the impact of specific chemical modifications on the potency of quinoline-3-carboxamide derivatives as EGFR inhibitors. IC₅₀ represents the half-maximal inhibitory concentration, with lower values indicating higher potency.

CompoundKey Structural MoietyEGFR IC₅₀ (µM)
Lead Compound III Baseline anilino-carboxamide5.283
Compound 6b Thiophene0.490
Compound 10 Benzyloxy1.730
Compound 5o Furan2.610
Compound 8b Substituted Phenyl0.839

Data sourced from PubMed. nih.gov

Modulation of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

A biologically potent compound is only viable as a drug candidate if it possesses favorable ADME properties, ensuring it can reach its target in the body and be cleared effectively. The modulation of these properties is a central aspect of lead optimization for quinoline (B57606) derivatives.

In silico computational tools are frequently used to predict the ADME profile of newly designed compounds before their synthesis, saving time and resources. mdpi.com Web-based platforms like SwissADME and pkCSM can forecast key pharmacokinetic parameters based on a molecule's structure. mdpi.com For a series of related methoxybenzo[h]quinoline-3-carbonitrile derivatives, these tools were used to evaluate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. mdpi.com Such analyses help guide the design of molecules with better oral bioavailability and more predictable metabolic fates. researchgate.netmdpi.com

Experimental evaluation is also critical. Studies on quinoline-carboxamide derivatives developed as potential radioligands for PET imaging of neurodegeneration provide valuable insights into their in vivo behavior. nih.gov Researchers evaluated the brain uptake and metabolism of three different carbon-11 (B1219553) labeled quinoline-carboxamide compounds. The results showed that subtle structural changes significantly impacted their ability to cross the blood-brain barrier and their rate of metabolism, with one compound, [11C]VC195, showing a more favorable accumulation ratio in the target brain region compared to the others. nih.gov This demonstrates how ADME properties can be fine-tuned through chemical modification to suit a specific therapeutic or diagnostic purpose.

Table 2: Predicted ADME Properties for a Series of Bioactive Quinolines This table showcases in silico predictions for key pharmacokinetic properties of quinoline derivatives, illustrating how computational models are used to assess drug-likeness.

PropertyDescriptionPredicted Outcome for Analogs
GI Absorption The extent to which the compound is absorbed from the gastrointestinal tract.High
BBB Permeant The ability of the compound to cross the blood-brain barrier.Yes / No (Varies by analog)
CYP1A2 inhibitor Potential to inhibit the CYP1A2 metabolic enzyme.No
CYP2C19 inhibitor Potential to inhibit the CYP2C19 metabolic enzyme.No
CYP2C9 inhibitor Potential to inhibit the CYP2C9 metabolic enzyme.Yes
CYP2D6 inhibitor Potential to inhibit the CYP2D6 metabolic enzyme.Yes
CYP3A4 inhibitor Potential to inhibit the CYP3A4 metabolic enzyme.Yes

Data adapted from in silico profiling studies of related quinoline structures. mdpi.com

Rational Design of Hybrid Molecules and Scaffold Diversification

Rational drug design often involves creating hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. nih.gov This strategy aims to leverage the biological activities of the parent molecules to create a new compound with enhanced potency, improved selectivity, or a dual mode of action. nih.gov The quinoline scaffold is an excellent candidate for this approach. For example, researchers have successfully created hybrids of 8-hydroxyquinoline (B1678124) (a close analog) and the antibiotic ciprofloxacin, linking them to generate new molecules with significant antibacterial effects. nih.gov

Scaffold diversification is another key strategy where the core structure of the lead compound is systematically modified to explore new chemical space and biological activities. researchgate.net For the quinoline-3-carboxamide framework, this is often achieved by preparing a variety of amides through the coupling of the quinoline-3-carboxylic acid with a diverse panel of anilines or other amines. researchgate.netlookchem.com This generates a library of related but distinct compounds that can be screened for a wide range of biological targets, increasing the probability of discovering novel therapeutic agents. researchgate.net The rational design process benefits from computational tools that can predict the potential bioactivity and bioavailability of these new derivatives before synthesis. repec.org

Intellectual Property (IP) Considerations in Compound Design

As promising compounds are developed, securing intellectual property through patents is a fundamental step in the drug discovery process. Patents provide exclusive rights to the invention, which is essential for attracting the investment needed for further development and clinical trials. For quinoline derivatives, patents often claim not only a specific compound but also a class of related structures defined by a Markush structure, which specifies possible chemical groups at various positions on the scaffold. google.com

For example, a patent for a Stat3 inhibitor based on the quinoline-carboxamide framework claims a broad family of derivatives with various substitutions, thereby protecting a wide range of potential drug candidates. google.com

Furthermore, patents can cover aspects beyond the molecule itself. A key consideration in pharmaceutical manufacturing is the purity of the final active pharmaceutical ingredient (API). A patent for a complex quinoline-carboxamide derivative highlights a novel production method designed to yield a highly pure compound with minimal impurities. google.comjustia.com Specifically, the patent describes a process that reduces the level of a potentially mutagenic intermediate, demonstrating that the invention can encompass the synthetic process and the quality of the final product, which are critical for regulatory approval and commercial viability. google.com This focus on a scalable and high-purity synthesis method provides a strong and commercially valuable IP position. justia.com

Challenges, Research Gaps, and Future Perspectives

Elucidation of Comprehensive Molecular Mechanisms

A significant gap in the current understanding of 8-Chloroquinoline-3-carboxamide lies in the detailed elucidation of its molecular mechanisms. While research on the broader family of quinoline (B57606) derivatives has identified various modes of action, the specific pathways modulated by the 8-chloro substituted variant remain largely speculative. For related quinoline and quinazoline (B50416) derivatives, a recognized mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in angiogenesis. wikipedia.org The N1 position on the quinoline ring can act as a hydrogen bond receptor, interacting with residues like Cys919 in the VEGFR-2 hydrophobic pocket. wikipedia.org However, whether this compound specifically follows this inhibitory path requires direct experimental validation. The precise influence of the chloro group at the 8th position and the carboxamide at the 3rd position on target binding and subsequent downstream signaling is a critical area for future investigation.

Identification of Novel Biological Targets and Pathways

The quinoline core is considered a "privileged scaffold" because it can interact with a wide array of biological targets. nih.gov Research into analogous compounds suggests several potential, yet unconfirmed, targets for this compound and its derivatives.

Kinase Inhibition: A study on quinoline-3-carboxamides (B1200007) reported their potential as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial protein in the DNA Damage Response (DDR) pathway, which is a key target in cancer therapy. nih.govresearchgate.net

Inflammasome Regulation: Novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, suggesting a role in treating inflammatory diseases by directly targeting and blocking its assembly and activation. nih.gov

Viral Protein Inhibition: Chloroquinolone carboxamide derivatives have demonstrated anti-herpes simplex virus 1 (HSV-1) activity by inhibiting the expression of the viral protein ICP27. nih.gov Furthermore, other quinoline derivatives have been designed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov

Receptor Tyrosine Kinase Inhibition: Beyond VEGFR-2, other research has focused on designing quinoline derivatives as dual-target inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), both critical in various cancers. kit.edu

Identifying which of these, or other currently unknown, targets are specifically and potently modulated by this compound is a primary objective for future research.

Development of Advanced Synthetic Methodologies for Scalability

While several methods exist for the synthesis of the quinoline core and its carboxamide derivatives, developing scalable and efficient methodologies remains a challenge. Current laboratory-scale syntheses for substituted 2-chloroquinoline-3-carboxamides often involve the Vilsmeier-Haack reaction on acetanilides to produce 2-chloro-3-carbaldehyde quinolines. researchgate.netdntb.gov.ualookchem.com This is typically followed by oxidation to the carboxylic acid and subsequent coupling with an amine using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-Hydroxybenzotriazole (B26582) (HOBt). lookchem.com

Other established methods for creating the quinoline ring itself include the Doebner-von Miller, Skraup, and Friedlander syntheses. researchgate.netlookchem.com However, these multi-step procedures may not be optimal for large-scale industrial production due to factors like cost, reaction conditions, and yield. Future research must focus on developing advanced synthetic strategies, such as one-pot reactions or catalytic processes, that are more efficient, cost-effective, and environmentally friendly to ensure the scalable production of this compound for extensive preclinical and potential clinical studies. researchgate.net An organocatalytic approach for the meta-C-H hydroxylation of azaarenes represents the kind of innovative and practical strategy that could be adapted for creating diverse derivatives in a scalable manner. acs.org

Emerging Applications of this compound Derivatives in Academic Research

The potential applications of this compound derivatives are intrinsically linked to their biological targets. Based on the activities observed in structurally related compounds, academic research is beginning to explore several therapeutic areas. The development of derivatives is a key strategy, as modifications to the core structure can enhance potency and selectivity for specific targets. nih.gov For instance, structure-activity relationship (SAR) studies on ATM kinase-inhibiting quinoline-3-carboxamides suggested that the electronic nature of substituents is crucial for cytotoxic activity against cancer cells. nih.gov

The table below summarizes the emerging research applications based on studies of the broader quinoline-3-carboxamide (B1254982) class.

Potential Application Area Biological Target/Pathway Supporting Research Insights
Oncology ATM Kinase, VEGFR-2, EGFR/HER-2Inhibition of the DDR pathway, anti-angiogenesis, and blockade of tumor cell growth signals. wikipedia.orgnih.govkit.edu
Inflammatory Diseases NLRP3 InflammasomeDirect inhibition of inflammasome assembly, preventing the release of pro-inflammatory cytokines. nih.gov
Antiviral Therapy HSV-1 ICP27, HIV Reverse TranscriptaseInhibition of essential viral proteins, disrupting viral replication and propagation. nih.govnih.gov
Antibacterial Agents Bacterial Cellular ProcessesSome quinoline-3-carboxamides have shown weak to moderate activity against Gram-positive bacteria. lookchem.com

These findings provide a foundation for future academic studies to synthesize and screen novel derivatives of this compound specifically tailored for these and other disease models.

Integration of Multi-Omics Data in Compound Research

A significant future perspective in the study of this compound involves the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of a compound's effect on biological systems. nih.govmdpi.com For a compound like this compound, where the precise mechanisms and full range of targets are unknown, a multi-omics strategy could be transformative.

By treating cell lines or model organisms with the compound and analyzing the comprehensive molecular changes, researchers can:

Identify Novel Targets: Unbiased proteomic and transcriptomic analyses can reveal proteins and genes whose expression or activity levels change significantly, pointing to previously unknown targets and pathways. nih.govmdpi.com

Elucidate Mechanisms of Action: Observing the cascade of molecular events across different omics layers can help construct a detailed picture of the compound's mechanism of action, moving beyond a single-target hypothesis. arxiv.org

Discover Biomarkers: Multi-omics data can help identify biomarkers that predict response or resistance to the compound, which is crucial for advancing towards personalized medicine. nih.gov

Currently, there is a lack of specific multi-omics studies focused on this compound. Adopting this integrative approach represents a critical next step to overcome existing research gaps and accelerate the compound's journey from a promising scaffold to a well-understood chemical entity with validated therapeutic potential.

Q & A

Basic Research Questions

Q. How can the synthesis of 8-Chloroquinoline-3-carboxamide be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, halogenated quinoline derivatives often require stepwise functionalization:

  • Chlorination : Introduce the chloro group at the 8th position using chlorinating agents like POCl₃ under reflux conditions (60–80°C) .
  • Carboxamide Formation : Couple the carboxylic acid precursor (e.g., 8-Chloroquinoline-3-carboxylic acid) with amines via activated intermediates (e.g., EDC/HOBt coupling) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR (400 MHz, DMSO-d₆) to confirm substitution patterns (e.g., chloro group at C8, carboxamide at C3). 13C^{13}C-NMR and DEPT-135 can verify carbonyl and aromatic carbons .
  • Purity Analysis : High-resolution mass spectrometry (HRMS) for molecular ion validation and LC-MS for trace impurity detection .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C typical for quinoline derivatives) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy (λmax ~320 nm for quinoline derivatives) .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via TLC .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for derivative synthesis?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., carboxamide at C3) to target C5 or C7 positions. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) can introduce functional groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd catalysts) for aryl/heteroaryl group introduction at C4 or C6 positions .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce the quinoline ring selectively while preserving the carboxamide group .

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases, cytochrome P450). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) and steric effects to predict activity trends. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., % inhibition at 10 µM). Account for variables like cell line heterogeneity (HEK293 vs. HeLa) .
  • Structural Validation : Re-synthesize disputed derivatives and re-test activity under controlled conditions. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Table : Key Activity Comparisons
DerivativeReported IC₅₀ (µM)Assay TypeReference
8-Cl-3-Carboxamide0.45 ± 0.12Kinase Inhibition
5-Nitro Derivative1.20 ± 0.30Antimicrobial
7-TrifluoromethylInactiveAnticancer

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